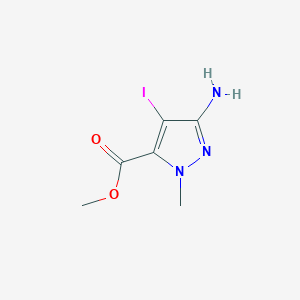
Methyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, an iodine atom, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Esterification: The methyl ester group can be formed through esterification of the carboxylic acid group using methanol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with a hydrogen atom or other substituents.
Substitution: The iodine atom is a good leaving group, making the compound amenable to various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Deiodinated compounds or other substituted derivatives.
Substitution Products: Compounds with various substituents replacing the iodine atom.
Scientific Research Applications
Methyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be employed in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine atom and the amino group can influence its binding affinity and specificity, affecting the overall biological activity.
Comparison with Similar Compounds
Methyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-amino-4-fluoro-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in Methyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate imparts unique properties, such as higher molecular weight and potential for specific interactions with biological targets. The iodine atom also makes the compound more reactive in substitution reactions compared to its chloro, bromo, and fluoro analogs.
Properties
Molecular Formula |
C6H8IN3O2 |
|---|---|
Molecular Weight |
281.05 g/mol |
IUPAC Name |
methyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H8IN3O2/c1-10-4(6(11)12-2)3(7)5(8)9-10/h1-2H3,(H2,8,9) |
InChI Key |
BOSXGWTUZQZGIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)N)I)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



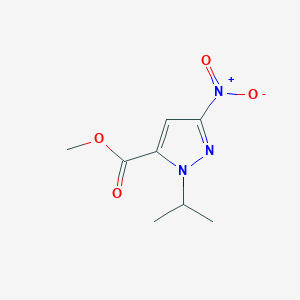
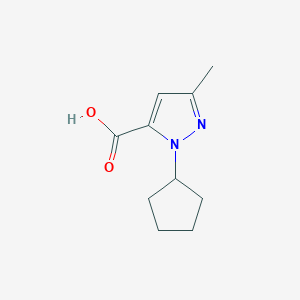
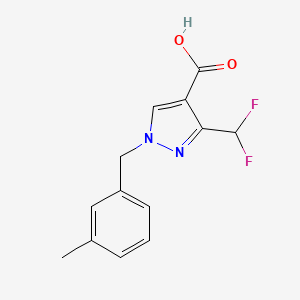
![N'~1~-[(E)-1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(3-chloroanilino)propanohydrazide](/img/structure/B10905077.png)
![3-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905084.png)
![Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10905085.png)
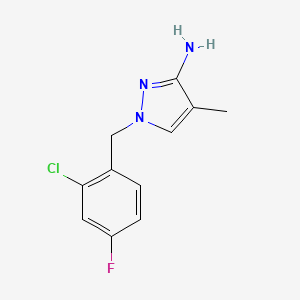
![N'-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)-1-ethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B10905101.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B10905108.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10905113.png)
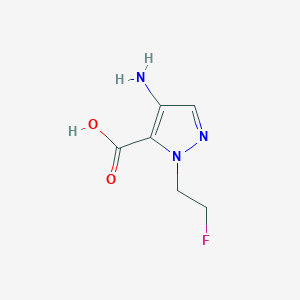
![5-(4-bromophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10905132.png)
